4,6-O-p-Methoxylbenzylidene-D-glucal
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Overview
Description
4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL is a derivative of D-glucal, a carbohydrate molecule. This compound is characterized by the presence of a 4-methoxybenzylidene group attached to the 4 and 6 positions of the glucal ring. It is widely used in carbohydrate chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucal using a 4-methoxybenzylidene group. This can be achieved through a regioselective reductive ring-opening reaction. Common reagents used in this process include sodium cyanoborohydride and trifluoroacetic acid in N,N-dimethylformamide, or trimethylsilyl chloride in acetonitrile .
Industrial Production Methods
Industrial production methods for 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL undergoes various chemical reactions, including:
Substitution: The methoxybenzylidene group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Substitution: Cerium (IV) ammonium nitrate in aqueous acetonitrile is used to selectively cleave the 4-methoxybenzyl ether linkage.
Major Products Formed
Reduction: 4-OH/6-OBn or 4-OBn/6-OH regioisomers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL involves the selective protection and deprotection of hydroxyl groups in carbohydrate molecules. The methoxybenzylidene group acts as a protecting group, preventing unwanted reactions at the 4 and 6 positions of the glucal ring. This allows for selective functionalization of other positions on the molecule .
Comparison with Similar Compounds
Similar Compounds
4,6-O-Benzylidene-D-glucal: Similar structure but lacks the methoxy group, leading to different reactivity and selectivity.
4,6-O-(4-Methoxybenzylidene)-α-D-glucopyranoside: Another derivative with similar protecting group properties.
4,6-O-(4-Methoxybenzylidene) neoandrographolide: A derivative used in antibacterial studies.
Uniqueness
4,6-O-(4-METHOXYBENZYLIDENE)-D-GLUCAL is unique due to the presence of the methoxy group, which enhances its stability and selectivity in chemical reactions. This makes it a valuable compound in carbohydrate chemistry and related fields .
Properties
Molecular Formula |
C14H16O5 |
---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol |
InChI |
InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3 |
InChI Key |
SSKZQXMNNREVNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O |
Origin of Product |
United States |
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